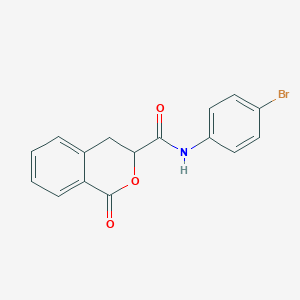

N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic compound featuring a benzopyran core fused with a carboxamide group substituted at the 3-position by a 4-bromophenyl moiety. The benzopyran scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer applications.

Properties

IUPAC Name |

N-(4-bromophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-8,14H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLDHTTVXINDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 3,4-dihydro-1H-isochromen-1-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it might induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide ()

This analog replaces the 4-bromophenyl group with a 4-methylphenyl substituent. Key differences include:

- Electron effects : The methyl group is electron-donating, whereas bromine is electron-withdrawing, altering electronic distribution and interaction with targets.

- Steric profile : Bromine’s larger atomic radius (1.85 Å vs. methyl’s ~2.0 Å) may influence binding pocket accessibility.

Physicochemical Comparison

The higher molecular weight and logP of the bromophenyl derivative suggest increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Derivatives with Modified Benzopyran Cores

N-(4-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide ()

This derivative introduces a methyl group at the 3-position of the benzopyran core. Key implications:

- Steric hindrance : The methyl group may restrict conformational flexibility, affecting binding to enzymes or receptors.

- Pharmacokinetics: Increased lipophilicity (logP ~3.5–4.0) could prolong metabolic half-life compared to the non-methylated analog.

Heterocyclic Analogs with Shared Substituents

Pyridazin-3(2H)-one Derivatives ()

Compounds like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide share the N-(4-bromophenyl) group but feature a pyridazinone core instead of benzopyran. Key differences:

- Bioactivity : These derivatives act as Formyl Peptide Receptor (FPR) agonists, inducing calcium mobilization and chemotaxis in neutrophils .

- Structural flexibility: The pyridazinone core’s planar structure may favor π-π stacking interactions absent in benzopyrans.

Research Findings and Trends

- Receptor Targeting : The N-(4-bromophenyl) motif is recurrent in FPR ligands, implying that the target compound may interact with similar pathways .

- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via carboxamide coupling and chromatography, suggesting scalable routes for the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzopyran backbone, which is known for various biological activities. Its structure can be represented as follows:

1. Antitumor Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant antitumor properties. For instance, this compound has shown promise in inhibiting the proliferation of cancer cell lines.

Case Study:

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells and 15 µM against A549 cells, demonstrating its potential as an antitumor agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Antioxidant Properties

The antioxidant activity of the compound has been assessed using various assays such as DPPH radical scavenging and ABTS assays. The results showed that this compound has a notable capacity to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Activity:

In a DPPH scavenging assay, the compound demonstrated an IC50 value of 25 µM, indicating strong antioxidant potential .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase, which contributes to its antitumor effects.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells through the activation of caspases.

- Inhibition of Pathways: The compound may inhibit key signaling pathways involved in tumor progression such as PI3K/Akt and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.